molecular formula C17H20N2O3 B5314935 N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea

N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea

Cat. No.: B5314935
M. Wt: 300.35 g/mol
InChI Key: ZFYXSZBRZVNSBM-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N’-(2-methoxybenzyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a methoxybenzyl group attached to the nitrogen atoms of the urea moiety

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-3-22-16-11-7-5-9-14(16)19-17(20)18-12-13-8-4-6-10-15(13)21-2/h4-11H,3,12H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYXSZBRZVNSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-N’-(2-methoxybenzyl)urea typically involves the reaction of 2-ethoxyaniline with 2-methoxybenzyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(2-ethoxyphenyl)-N’-(2-methoxybenzyl)urea can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and reduce production costs. This may involve the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-N’-(2-methoxybenzyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or benzyl rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst, alkylating agents (e.g., methyl iodide) under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(2-ethoxyphenyl)-N’-(2-methoxybenzyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N’-(2-methoxybenzyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)-N’-(2-methoxyphenyl)urea: Similar structure but with a methoxy group on the phenyl ring instead of the benzyl ring.

    N-(2-ethoxyphenyl)-N’-(2-ethoxybenzyl)urea: Similar structure but with an ethoxy group on the benzyl ring instead of the methoxy group.

    N-(2-methoxyphenyl)-N’-(2-methoxybenzyl)urea: Similar structure but with methoxy groups on both the phenyl and benzyl rings.

Uniqueness

N-(2-ethoxyphenyl)-N’-(2-methoxybenzyl)urea is unique due to the specific combination of ethoxy and methoxy groups attached to the phenyl and benzyl rings, respectively. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

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